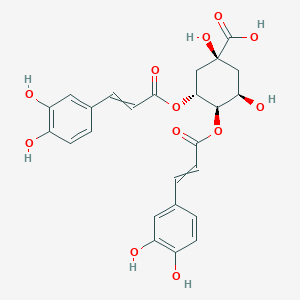
Isochlorogenic acid b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isochlorogenic acid b is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and phenylpropanoid moieties, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isochlorogenic acid b typically involves multi-step organic reactions. The key steps include the protection of hydroxyl groups, formation of ester linkages, and selective deprotection. Common reagents used in these reactions include protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, coupling agents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Neuroprotective Effects
Recent research has demonstrated that Isochlorogenic acid B exhibits significant neuroprotective properties. A study published in 2023 investigated its effects on lead-induced anxiety and depression in mice. The findings revealed that ICAB supplementation significantly improved behavioral abnormalities associated with neuroinflammation and oxidative stress caused by lead exposure. Specifically, ICAB reduced markers of oxidative stress and inflammation in the brain, such as malondialdehyde levels and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, ICAB enhanced the expression of brain-derived neurotrophic factor (BDNF) and activated critical signaling pathways (PI3K/AKT) involved in neuronal survival and function .
Hepatoprotective Properties
This compound has also been shown to have protective effects against liver fibrosis, particularly in non-alcoholic steatohepatitis (NASH). A 2019 study indicated that ICAB inhibited oxidative stress through the Nrf2 signaling pathway and suppressed profibrogenic factors responsible for liver fibrosis. In a mouse model induced with NASH, ICAB administration led to a significant reduction in liver injury markers (ALT and AST) and improved histopathological outcomes. The study concluded that ICAB could be a promising therapeutic agent for managing liver fibrosis due to its antioxidative and hepatoprotective effects .
Anti-Inflammatory Applications
The anti-inflammatory potential of this compound has been explored in various contexts. For instance, it has been implicated in the modulation of inflammatory responses during sepsis. Research involving Lonicerae flos extract, which contains ICAB, showed that it could protect against lipopolysaccharide (LPS)-induced septic mortality in mice by inhibiting key inflammatory pathways. This included the suppression of cytokine production (TNF-α and IL-1β) and the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) target genes .
Antioxidant Activity
This compound has demonstrated strong antioxidant activity across multiple studies. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. This property is particularly relevant for its application in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Summary of Key Findings
作用机制
The mechanism of action of Isochlorogenic acid b involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its phenylpropanoid moieties may also interact with cellular components, modulating signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
Isochlorogenic acid b: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Differ in the position or type of substituents on the cyclohexane ring or phenylpropanoid moieties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. Its multiple hydroxyl groups and phenylpropanoid moieties also contribute to its distinct chemical and biological properties.
属性
分子式 |
C25H24O12 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
InChI 键 |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
同义词 |
3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















